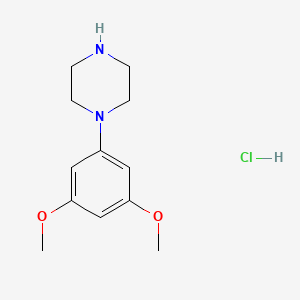
1-(3,5-Dimethoxyphenyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)piperazine hydrochloride, also known as 3,5-Dimethoxy-4-(piperazin-1-yl)benzenamine hydrochloride, is a chemical compound that belongs to the class of phenylpiperazines. The compound has become increasingly popular in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Antimicrobial and Anti-Proliferative Activities
Derivatives of 1-(3,5-Dimethoxyphenyl)piperazine have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. Compounds with the piperazinomethyl derivative structure displayed broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as potent activity against pathogenic fungi like Candida albicans. Additionally, these derivatives showed significant anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, indicating their potential as therapeutic agents in cancer treatment (L. H. Al-Wahaibi et al., 2021).
Cancer Cell Apoptosis and Inhibition
Research on specific 1-(3,5-Dimethoxyphenyl)piperazine derivatives has revealed their ability to induce apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest. These compounds have shown synergistic effects in growth inhibition when combined with known anticancer agents and have demonstrated potent anti-growth activity in drug-resistant cancer cells. Their interaction with p68 RNA helicase, which plays a crucial role in cell proliferation and cancer progression, suggests a novel mechanism of action for these compounds in cancer therapy (Y. Lee et al., 2013).
Cardiovascular and Central Nervous System Effects
Novel piperazine derivatives, including those with 1-(3,5-Dimethoxyphenyl)piperazine structures, have been synthesized and evaluated for their effects on the cardiovascular and central nervous systems. Some compounds exhibited α1-antagonistic properties and hypotensive activity in rats, as well as antidepressant-like potential without influencing spontaneous activity. These findings suggest potential applications of these derivatives as therapeutic agents in treating hypertension and depression (A. Waszkielewicz et al., 2016).
Synthesis of Pharmaceutical Intermediates
1-(3,5-Dimethoxyphenyl)piperazine derivatives have been synthesized as intermediates for various pharmaceutical agents. These intermediates play a crucial role in the synthesis of drugs with applications in treating conditions such as hypertension and psychiatric disorders. The efficient synthesis of these intermediates is vital for the development of new therapeutic agents (Z. Quan, 2006).
Mécanisme D'action
Target of Action
The primary target of 1-(3,5-Dimethoxyphenyl)piperazine hydrochloride It is known that piperazine compounds, which this compound is a derivative of, generally target the gaba receptors .
Mode of Action
The mode of action of 1-(3,5-Dimethoxyphenyl)piperazine hydrochloride Piperazine, a related compound, is known to act as a gaba receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings .
Biochemical Pathways
The specific biochemical pathways affected by 1-(3,5-Dimethoxyphenyl)piperazine hydrochloride Given its potential action on gaba receptors, it may influence the gabaergic neurotransmission pathway .
Result of Action
The specific molecular and cellular effects of 1-(3,5-Dimethoxyphenyl)piperazine hydrochloride Based on the mode of action of related piperazine compounds, it may cause hyperpolarization of nerve endings .
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-15-11-7-10(8-12(9-11)16-2)14-5-3-13-4-6-14;/h7-9,13H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOUOXHKUVDOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCNCC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

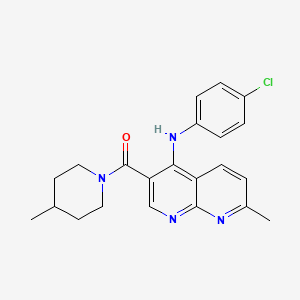
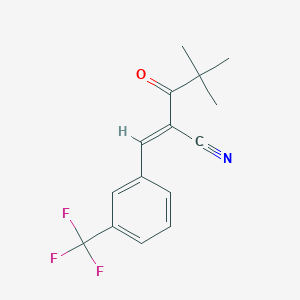
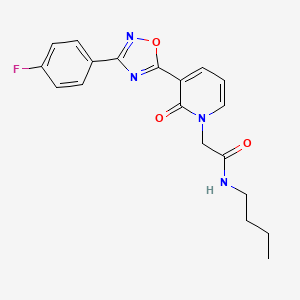
![3-(4-(methylthio)phenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2704118.png)
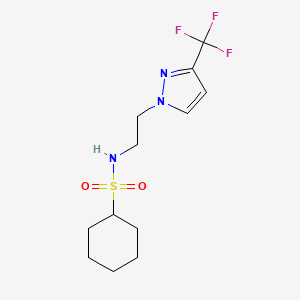

![N-(4-chlorophenethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2704125.png)
![N-cyclopentyl-1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2704127.png)
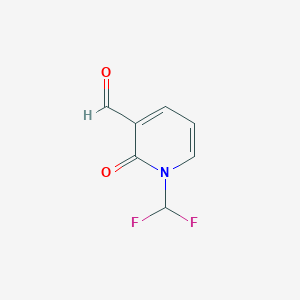
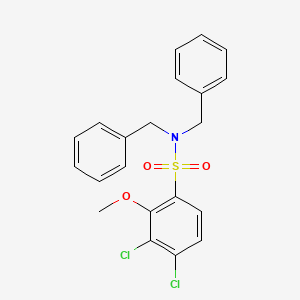
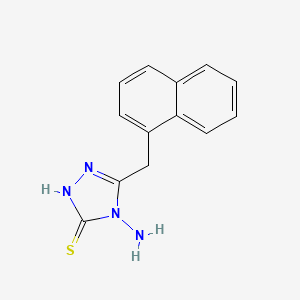
![(E)-4-(Dimethylamino)-N-[2-oxo-2-(2-phenylethylamino)ethyl]but-2-enamide](/img/structure/B2704133.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2704134.png)
![3-benzyl-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2704135.png)